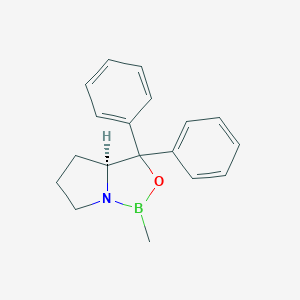

(S)-2-Methyl-CBS-oxazaborolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3aS)-1-methyl-3,3-diphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BNO/c1-19-20-14-8-13-17(20)18(21-19,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17H,8,13-14H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKAFJQFKBASMU-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370458 | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112022-81-8 | |

| Record name | (3aS)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112022-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3aS)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-Methyl-CBS-oxazaborolidine: A Technical Guide to Asymmetric Ketone Reduction

(S)-2-Methyl-CBS-oxazaborolidine is a chiral oxazaborolidine catalyst renowned for its pivotal role in asymmetric synthesis, particularly in the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols. This reaction, widely known as the Corey-Bakshi-Shibata (CBS) reduction, has become an indispensable tool for researchers, scientists, and drug development professionals due to its high degree of stereocontrol, broad substrate scope, and predictable outcomes. This guide provides an in-depth technical overview of the catalyst, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Principles and Mechanism of Action

The CBS reduction utilizes this compound as a catalyst in conjunction with a stoichiometric borane (B79455) source, typically borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), to achieve the enantioselective reduction of a wide array of ketones.[1][2] The remarkable stereoselectivity of the reaction is attributed to a well-defined catalytic cycle that involves the formation of a catalyst-borane complex.[3]

The catalytic cycle can be summarized in the following key steps:

-

Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the this compound coordinates to the Lewis acidic borane, forming a rigid, bicyclic complex. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3][4]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst complex. The ketone orients itself to minimize steric hindrance, with its larger substituent positioned away from the diphenylmethyl group of the catalyst.[5]

-

Intramolecular Hydride Transfer: A hydride ion is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state. This intramolecular transfer occurs on a specific face of the ketone, dictated by the chiral scaffold of the catalyst, leading to the formation of a chiral alkoxyborane intermediate.[3][4]

-

Catalyst Regeneration: The chiral alkoxyborane product is released, and the catalyst is regenerated to re-enter the catalytic cycle. A final workup step, typically with acid, liberates the desired chiral alcohol.[3]

The stereochemical outcome is highly predictable; the (S)-catalyst delivers the hydride to the Re face of the ketone, yielding the (R)-alcohol, while the (R)-catalyst attacks the Si face to produce the (S)-alcohol.[2]

Quantitative Performance Data

The this compound catalyst has demonstrated high efficacy in the enantioselective reduction of a diverse range of ketones. The following tables summarize the quantitative data for yield and enantiomeric excess (ee%) for various substrates under typical CBS reduction conditions.

Table 1: Asymmetric Reduction of Aryl Ketones

| Ketone Substrate | Product | Yield (%) | ee (%) |

| Acetophenone (B1666503) | (R)-1-Phenylethanol | 95 | 96 |

| Propiophenone | (R)-1-Phenyl-1-propanol | 92 | 92 |

| Butyrophenone | (R)-1-Phenyl-1-butanol | 87 | 87 |

| Isobutyrophenone | (R)-1-Phenyl-2-methyl-1-propanol | 87 | 87 |

| α-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | Good | 85 |

Data sourced from multiple studies and compiled for representative examples.[1][6]

Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones

| Ketone Substrate | Product | Yield (%) | ee (%) |

| Cyclohexyl methyl ketone | (R)-1-Cyclohexylethanol | - | 89 |

| 2-Butanone | (R)-2-Butanol | - | 3 |

| 3-Methyl-2-butanone | (R)-3-Methyl-2-butanol | - | - |

| Benzalacetone | (R)-4-Phenyl-3-buten-2-ol | Excellent | 92 |

Data sourced from multiple studies and compiled for representative examples.[1][6]

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound catalyst and a general procedure for its application in the asymmetric reduction of a model ketone. It is crucial that all procedures are carried out under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the borane reagents and to ensure high enantioselectivity.[3]

Protocol 1: Synthesis of this compound

This protocol describes the preparation of a stable, solid B-methylated oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol.

Materials:

-

(S)-α,α-diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Toluene (B28343), anhydrous

-

Dean-Stark trap

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in equimolar amounts.

-

Add a sufficient volume of anhydrous toluene to the flask to allow for efficient stirring and reflux.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure to yield the solid this compound.

-

The solid catalyst should be stored under an inert atmosphere for future use.[1]

Protocol 2: General Procedure for Asymmetric Ketone Reduction (Acetophenone as model)

This protocol details the in situ generation of the catalyst followed by the asymmetric reduction of acetophenone.

Materials:

-

This compound (or (S)-α,α-diphenyl-2-pyrrolidinemethanol for in situ generation)

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

-

Acetophenone

-

Tetrahydrofuran (THF), anhydrous

-

3 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for reactions under an inert atmosphere at low temperatures

Procedure:

-

To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add this compound (0.05 - 0.1 equivalents relative to the ketone).

-

Add anhydrous THF to dissolve the catalyst.

-

Cool the solution to 0 °C and add the borane-THF complex (0.6 - 1.2 equivalents) dropwise. Stir the mixture for 15 minutes at this temperature.

-

In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.

-

Cool the catalyst-borane mixture to the desired reaction temperature (typically between -78 °C and room temperature).

-

Add the solution of acetophenone dropwise to the catalyst mixture over a period of 30 minutes.

-

Stir the reaction mixture at the same temperature for the required time (typically 1-2 hours, monitor by TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

-

Allow the mixture to warm to room temperature and then add 3 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the chiral alcohol.[1]

Visualizations

Catalytic Cycle of the CBS Reduction

Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Workflow for Asymmetric Ketone Reduction

Caption: A generalized experimental workflow for the CBS reduction of a ketone.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 112022-81-8 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Corey-Bakshi-Shibata (CBS) Reduction

For Researchers, Scientists, and Drug Development Professionals

The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a highly enantioselective method for the reduction of prochiral ketones to chiral secondary alcohols. This powerful catalytic reaction utilizes a chiral oxazaborolidine catalyst, derived from proline, and a borane (B79455) source as the stoichiometric reductant.[1] Its broad substrate scope, high enantioselectivity (often exceeding 95% enantiomeric excess), and predictable stereochemical outcome have made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients.[2][3] This guide offers a comprehensive overview of the CBS reduction, including its mechanistic underpinnings, quantitative data for a range of substrates, and detailed experimental protocols.

The Catalytic Cycle: A Dual Activation Mechanism

The remarkable efficiency and selectivity of the CBS reduction are attributed to a dual activation mechanism. The catalytic cycle begins with the coordination of the borane source (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom, which in turn coordinates to the carbonyl oxygen of the ketone substrate. This dual activation brings the ketone and the hydride source into close proximity within a chiral environment, facilitating a highly organized, face-selective intramolecular hydride transfer through a six-membered ring transition state.[2][3] Subsequent hydrolysis of the resulting alkoxyborane liberates the chiral alcohol and regenerates the catalyst for the next cycle.[2]

Substrate Scope and Enantioselectivity: A Quantitative Overview

The CBS reduction is effective for a wide array of prochiral ketones, including aromatic, aliphatic, and α,β-unsaturated ketones. The enantioselectivity is generally high, with the steric and electronic properties of the ketone's substituents influencing the degree of asymmetric induction. The following tables summarize the performance of the CBS reduction for various substrates.

Table 1: Asymmetric Reduction of Aromatic Ketones

| Ketone Substrate | Borane Source | Yield (%) | ee (%) | Reference |

| Acetophenone | BH₃·THF | 95 | 96 | [4] |

| Propiophenone | BH₃·THF | 92 | 92 | [4] |

| Butyrophenone | BH₃·THF | 87 | 87 | [4] |

| Isobutyrophenone | BH₃·THF | 87 | 87 | [4] |

| α-Tetralone | BH₃·THF | - | 85 | [5] |

Table 2: Asymmetric Reduction of Aliphatic and α,β-Unsaturated Ketones

| Ketone Substrate | Borane Source | Yield (%) | ee (%) | Reference |

| Cyclohexyl methyl ketone | BH₃·THF | - | 89 | [4] |

| 3-Methyl-2-butanone | BH₃·THF | - | 45 | [4] |

| Benzylacetone | BH₃·THF | - | 69 | [5] |

| Benzalacetone | p-Iodophenoxyborane | 85 | 91 | [5] |

| Cyclohexenone | Catecholborane | - | 95 | [6] |

Experimental Protocols

Preparation of (S)-2-Methyl-CBS-oxazaborolidine Catalyst

This protocol details the preparation of the solid, stable B-methylated oxazaborolidine catalyst.

Materials:

-

(S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Dean-Stark trap

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in a 1:1 molar ratio.

-

Add toluene to the flask to create a suspension.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the solid this compound.

-

The solid catalyst can be stored under an inert atmosphere for future use.[4]

General Protocol for Asymmetric Ketone Reduction

This protocol describes a general procedure for the CBS reduction of a prochiral ketone.

Materials:

-

(S)- or (R)-2-Methyl-CBS-oxazaborolidine

-

Borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Hydrochloric acid (HCl)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%) in anhydrous THF.

-

Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in a suitable cooling bath.

-

Slowly add the borane source (e.g., BH₃·SMe₂ or BH₃·THF, typically 1.0-1.5 equivalents) to the catalyst solution and stir for 10-15 minutes to form the active catalyst-borane complex.

-

In a separate flask, prepare a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.

-

Add the ketone solution dropwise to the catalyst solution over a period of 30-60 minutes.

-

Stir the reaction mixture at the same temperature until the reaction is complete (monitor by TLC or GC/LC-MS).

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

-

Allow the mixture to warm to room temperature and then add aqueous HCl to hydrolyze the borate (B1201080) esters.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the chiral secondary alcohol.[6]

Large-Scale Protocol for Asymmetric Ketone Reduction

For drug development and manufacturing, scalable and safe protocols are paramount. A modified, safer procedure for large-scale CBS reductions has been developed, generating the borane reagent in situ.

Materials:

-

Sodium borohydride (B1222165) (NaBH₄)

-

N,N-diethylaniline hydrochloride

-

(S)-α,α-diphenylprolinol

-

Prochiral ketone

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Charge a suitable reactor with sodium borohydride and N,N-diethylaniline hydrochloride in THF. This mixture generates N,N-diethylaniline-borane complex (DEANB) in situ.

-

In a separate vessel, dissolve (S)-α,α-diphenylprolinol in THF to form the pre-catalyst solution.

-

Add the pre-catalyst solution to the DEANB mixture to form the active oxazaborolidine catalyst in situ.

-

Slowly add the prochiral ketone to the reaction mixture, maintaining the temperature at a controlled level.

-

Monitor the reaction for completion.

-

Perform a standard aqueous workup and purification to isolate the enantiomerically enriched alcohol. This protocol has been successfully demonstrated on a kilogram scale for the synthesis of pharmaceutical intermediates.

Conclusion

The Corey-Bakshi-Shibata reduction is a robust and highly reliable method for the enantioselective synthesis of chiral secondary alcohols. Its broad applicability, coupled with the development of scalable and safer protocols, ensures its continued importance in both academic research and industrial drug development. This guide provides the foundational knowledge and practical protocols for the successful implementation of this powerful synthetic transformation.

References

- 1. m.youtube.com [m.youtube.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

(S)-2-Methyl-CBS-oxazaborolidine: A Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure and synthesis of (S)-2-Methyl-CBS-oxazaborolidine, a cornerstone chiral catalyst in asymmetric synthesis. Developed by Corey, Bakshi, and Shibata, this oxazaborolidine has become an indispensable tool for the enantioselective reduction of prochiral ketones and other carbonyl compounds, enabling the efficient synthesis of chiral alcohols which are vital intermediates in the pharmaceutical industry.

Structure and Properties

This compound, derived from the naturally occurring and readily available chiral amino acid (S)-proline, is a member of the oxazaborolidine class of organoboron compounds.[1] Its rigid bicyclic structure, featuring a chiral pyrrolidine (B122466) ring fused to an oxazaborolidine ring, creates a well-defined chiral environment that directs the stereochemical outcome of reactions it catalyzes. The methyl group attached to the boron atom is a key feature of this specific variant of the CBS catalyst.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 112022-81-8[2][3] |

| Molecular Formula | C₁₈H₂₀BNO[2][3] |

| Molecular Weight | 277.17 g/mol [2][3] |

| Appearance | Colorless to pale yellow liquid (typically as a solution in toluene) or a solid.[3] |

| Purity | ≥95.0 %[2][3] |

Synthesis

The synthesis of this compound is a two-stage process. The first stage involves the preparation of the chiral precursor, (S)-α,α-diphenyl-2-pyrrolidinemethanol, commonly known as (S)-diphenylprolinol. The second stage is the condensation of this amino alcohol with a methylboron source to form the final oxazaborolidine catalyst.

Synthesis of (S)-diphenylprolinol

A robust and scalable synthesis of (S)-diphenylprolinol starts from (S)-proline. The following workflow illustrates a common synthetic route.

Caption: Synthetic pathway for (S)-diphenylprolinol from (S)-proline.

Experimental Protocol: Synthesis of (S)-diphenylprolinol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Step 1: Preparation of (S)-Proline-N-carboxyanhydride

-

A suspension of (S)-proline (60.0 g, 0.521 mol) in dry tetrahydrofuran (B95107) (THF) (600 mL) is cooled to 15–20°C.[1]

-

A solution of phosgene (324 mL, 0.625 mol, 1.93 M in toluene) is added while maintaining the temperature.[1]

-

The mixture is stirred, and then triethylamine is added to facilitate the formation of the N-carboxyanhydride.

Step 2: Grignard Reaction with Phenylmagnesium Chloride

-

A solution of phenylmagnesium chloride (0.80 L, 1.6 mol, 2.0 M in THF) is cooled to -10°C.[1]

-

The THF solution of (S)-proline-N-carboxyanhydride is added dropwise to the Grignard reagent, maintaining the temperature between -15° to -10°C.[1]

-

After the addition is complete, the reaction is aged for 3 hours at -15°C and then 1 hour at 0°C.[1]

-

The reaction is quenched with 2 M aqueous sulfuric acid.[1]

-

The product, (S)-diphenylprolinol sulfate (B86663), is isolated by filtration and can be further purified. A yield of 50-56% based on proline can be expected.[1]

Step 3: Liberation of (S)-diphenylprolinol

-

(S)-diphenylprolinol sulfate (81.0 g, 0.268 mol) is dissolved in a mixture of THF (268 mL) and 2 M aqueous sodium hydroxide (B78521) (268 mL).[1]

-

Toluene (1.1 L) is added, and the mixture is stirred.[1]

-

The layers are separated, and the organic layer is washed and concentrated to yield (S)-diphenylprolinol as a crystalline solid. Recrystallization from heptane (B126788) can afford the product in 94-99% yield from the sulfate salt.[1]

Synthesis of this compound

The final step involves the reaction of (S)-diphenylprolinol with a methylboron reagent, typically trimethylboroxine (B150302).

Caption: Formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on a procedure from Organic Syntheses.[1]

-

A flask is charged with xylenes (200 mL) and (S)-diphenylprolinol (50.0 g, 198 mmol).[1]

-

To the vigorously stirred solution at 20°C, a 50% (w/w) solution of trimethylboroxine (TMB) in THF (38 g, containing 19 g, 152 mmol of TMB) is added dropwise over 15 minutes.[1] An exothermic reaction occurs, leading to the formation of a white precipitate.

-

The mixture is heated, and the solvent is removed by distillation.[1]

-

Additional dry xylenes (200 mL) are added, and the distillation is continued until essentially all the solvent is removed.[1]

-

The mixture is then heated to an internal temperature of 160–180°C for 30 minutes.[1]

-

Upon cooling, a pale yellow oil of the free this compound is obtained.[1] The product is typically used as a solution in an appropriate solvent like toluene.

Table 2: Summary of Synthetic Yields

| Stage | Product | Starting Material | Typical Yield |

| 1 | (S)-diphenylprolinol sulfate | (S)-Proline | 50-56%[1] |

| 2 | (S)-diphenylprolinol | (S)-diphenylprolinol sulfate | 94-99%[1] |

| 3 | This compound | (S)-diphenylprolinol | High (often prepared and used in situ or as a solution) |

Application in Asymmetric Synthesis

This compound is a highly effective catalyst for the enantioselective reduction of a wide range of prochiral ketones to their corresponding chiral secondary alcohols. The reaction is typically carried out using a borane (B79455) source, such as borane-THF or borane-dimethyl sulfide (B99878) complex. The high levels of enantioselectivity achieved make this a preferred method in the synthesis of pharmaceuticals and other fine chemicals.

Table 3: Enantioselective Reduction of Ketones using this compound

| Ketone Substrate | Chiral Alcohol Product | Enantiomeric Excess (ee) |

| Acetophenone | (R)-1-Phenylethanol | >95% |

| Propiophenone | (R)-1-Phenyl-1-propanol | 92% |

| 1-Indanone | (S)-1-Indanol | >98%[1] |

Conclusion

The synthesis of this compound, while multi-stepped, is well-established and scalable, providing access to a powerful catalyst for asymmetric synthesis. The detailed protocols and structural understanding provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic chemistry, facilitating the efficient and stereocontrolled synthesis of chiral molecules.

References

The Corey-Itsuno Reduction: A Technical Guide to an Essential Asymmetric Reaction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, stands as a cornerstone of modern asymmetric synthesis. This highly enantioselective method for the reduction of prochiral ketones to chiral, non-racemic alcohols has found widespread application in academic research and the industrial production of pharmaceuticals and natural products. This technical guide provides an in-depth exploration of the history, mechanism, and practical application of this pivotal reaction.

A Brief History: From Stoichiometric Reagents to a Catalytic Powerhouse

The journey to the modern Corey-Itsuno reduction began in 1981 when Itsuno and his colleagues reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones.[1] While promising, these early methods required stoichiometric amounts of the chiral reagent. A significant breakthrough occurred in 1987 when E. J. Corey and his research group developed a highly effective catalytic system based on chiral oxazaborolidines.[2] This innovation, which dramatically improved enantioselectivity and broadened the substrate scope, transformed the reaction into the powerful tool it is today.[3] The oxazaborolidine catalyst, often derived from the readily available amino acid proline, could be used in small amounts (typically 1-10 mol%) with a stoichiometric borane (B79455) source to achieve high yields and excellent enantiomeric excesses, often exceeding 95%.[4][5]

The Reaction Mechanism: A Chiral Relay of Information

The remarkable stereoselectivity of the Corey-Itsuno reduction is a direct result of a well-defined, catalyst-controlled transition state. The currently accepted mechanism involves a series of coordinated steps:

-

Catalyst Activation: The reaction initiates with the coordination of a borane molecule (e.g., BH₃•THF) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the external borane as a hydride donor.[1][6]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen. The two substituents of the ketone orient themselves to minimize steric interactions with the chiral framework of the catalyst.[3][7]

-

Hydride Transfer: The activated external borane is positioned to deliver a hydride to the carbonyl carbon in a highly face-selective manner. This occurs through a six-membered, chair-like transition state. The chirality of the catalyst dictates which face of the ketone is accessible for hydride attack, thus determining the stereochemistry of the resulting alcohol.[6][8]

-

Product Release and Catalyst Regeneration: Following the hydride transfer, the newly formed alkoxyborane dissociates from the catalyst. An acidic workup then liberates the chiral alcohol, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.[6][8]

Visualizing the Process

To better illustrate the intricate steps of this reaction, the following diagrams, generated using the DOT language, depict the reaction mechanism, the preparation of the CBS catalyst, and a typical experimental workflow.

Caption: The catalytic cycle of the Corey-Itsuno reduction.

Caption: General scheme for the preparation of the CBS catalyst.

Caption: A typical experimental workflow for the Corey-Itsuno reduction.

Substrate Scope and Quantitative Data

The Corey-Itsuno reduction is effective for a wide range of ketones, including aryl-alkyl, dialkyl, and α,β-unsaturated ketones. The enantioselectivity is generally high, particularly when there is a significant steric difference between the two substituents on the carbonyl group. The following table summarizes the enantiomeric excess (ee%) achieved for the reduction of various ketones using the (S)-2-methyl-CBS-oxazaborolidine catalyst as reported by Corey et al. in their seminal 1987 paper.[2]

| Ketone Substrate | Product Configuration | % Enantiomeric Excess (ee) |

| Acetophenone (B1666503) | R | 96.5 |

| Propiophenone | R | 96.7 |

| α-Tetralone | R | 97.3 |

| 2-Acetylnaphthalene | R | 83.3 |

| 3-Acetyl-1-propene | R | 86.0 |

| Cyclohexyl methyl ketone | R | 84 |

| tert-Butyl methyl ketone | R | 91 |

| 1-Phenyl-2-butanone | S | 95.3 |

| Ethyl levulinate | R | 94 |

| 1-Chloro-3-phenyl-3-oxopropane | R | 96.7 |

Detailed Experimental Protocols

The following are representative experimental protocols for the preparation of the CBS catalyst and the subsequent enantioselective reduction of a ketone. These protocols are based on procedures described in the literature.

Protocol 1: Preparation of this compound

Materials:

-

(S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere (Schlenk line or glovebox)

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser under an argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (1 equivalent) and methylboronic acid (1.1 equivalents) in toluene.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap.

-

Continue refluxing until no more water is collected (typically 2-4 hours).

-

Cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure to yield the crude this compound.

-

The catalyst can be used directly or further purified by distillation or chromatography if necessary. The B-methylated oxazaborolidine is relatively stable and can be handled in the air for short periods.[2]

Protocol 2: Enantioselective Reduction of Acetophenone

Materials:

-

This compound (as a 1.0 M solution in toluene or prepared as above)

-

Borane-tetrahydrofuran complex (BH₃•THF, 1.0 M solution)

-

Acetophenone

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Methanol

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for reactions under inert atmosphere

Procedure:

-

To an oven-dried, argon-flushed round-bottom flask, add the this compound solution (0.05-0.1 equivalents).

-

Add anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Slowly add the borane-THF solution (0.6 equivalents) to the catalyst solution and stir for 10 minutes at 0 °C.

-

Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of acetophenone (1 equivalent) in anhydrous THF.

-

Add the acetophenone solution dropwise to the cold catalyst-borane mixture over a period of 10-15 minutes.

-

Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Stir for 30 minutes, then extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (R)-1-phenylethanol can be purified by flash column chromatography.

-

The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Conclusion

The Corey-Itsuno reduction has proven to be a robust and highly reliable method for the asymmetric synthesis of chiral alcohols. Its broad substrate scope, high enantioselectivity, and the development of stable and easily prepared catalysts have solidified its place as an indispensable tool for organic chemists in both academic and industrial settings. A thorough understanding of its history, mechanism, and experimental nuances, as outlined in this guide, is crucial for its successful application in the synthesis of complex, stereochemically defined molecules.

References

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. york.ac.uk [york.ac.uk]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. youtube.com [youtube.com]

(S)-2-Methyl-CBS-oxazaborolidine: A Comprehensive Technical Guide for Asymmetric Synthesis

(S)-2-Methyl-CBS-oxazaborolidine, a cornerstone catalyst in modern asymmetric synthesis, offers a reliable and highly enantioselective method for the reduction of prochiral ketones to their corresponding chiral secondary alcohols. This technical guide provides an in-depth overview of its properties, applications, and detailed methodologies for its use, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Specifications

This compound, scientifically known as (S)-Tetrahydro-1-methyl-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1][2][3]oxazaborole, is a chiral organoboron compound widely utilized in the Corey-Bakshi-Shibata (CBS) reduction.[1][2][4] Its robust performance and the predictability of the stereochemical outcome have cemented its role in the synthesis of complex chiral molecules.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. It is commonly available as a solid or as a solution in solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF).

| Property | Value | Source |

| CAS Number | 112022-81-8 | [1][3][5] |

| Molecular Formula | C₁₈H₂₀BNO | [1][2][3] |

| Molecular Weight | 277.17 g/mol | [1][3][5] |

| Appearance | White to off-white powder or crystals | [2] |

| Melting Point | 115 - 117 °C | |

| Boiling Point (1M in Toluene) | 111 °C | [3] |

| Density (1M in Toluene) | 0.929 g/mL at 25 °C | [3] |

| Density (1M in THF) | 0.942 g/mL at 25 °C | [6] |

| Solubility | Soluble in toluene and THF. Hydrolyzes in water. | [7] |

Safety and Handling

This compound and its solutions are hazardous materials and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Classification | Precautionary Statements |

| Flammable liquid and vapor (solutions) | Keep away from heat, sparks, and open flames. |

| Harmful if swallowed | Do not eat, drink, or smoke when using this product. |

| Causes skin irritation and serious eye damage | Wear protective gloves, clothing, and eye/face protection. |

| May cause respiratory irritation | Use only outdoors or in a well-ventilated area. |

| Suspected of damaging the unborn child | Obtain special instructions before use. |

Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) before handling.

The Corey-Bakshi-Shibata (CBS) Reduction: Catalytic Cycle

The enantioselectivity of the CBS reduction is driven by a well-defined catalytic cycle. The this compound catalyst forms a complex with a borane (B79455) source (e.g., borane-THF or borane-dimethyl sulfide), which then coordinates with the ketone substrate in a sterically controlled manner. This is followed by an intramolecular hydride transfer to deliver the chiral alcohol.

Experimental Protocol for Asymmetric Ketone Reduction

The following provides a generalized experimental procedure for the asymmetric reduction of a prochiral ketone using this compound. The specific conditions, such as temperature, solvent, and reaction time, may need to be optimized for different substrates.

Detailed Methodology

-

Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon. Anhydrous solvents are crucial for achieving high enantioselectivity.[1]

-

Catalyst and Reagent Addition: The this compound catalyst (typically 5-10 mol%) is dissolved in the chosen anhydrous solvent (e.g., THF, toluene). The solution is then cooled to the desired temperature. The borane source is added dropwise to the catalyst solution and stirred for a short period to allow for the formation of the active catalyst-borane complex.

-

Substrate Addition and Reaction: A solution of the prochiral ketone in the same anhydrous solvent is then added slowly to the reaction mixture. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Upon completion, the reaction is carefully quenched by the slow addition of a protic solvent, typically methanol. This is followed by an acidic aqueous workup (e.g., addition of 1M HCl) to hydrolyze the borate (B1201080) esters. The product is then extracted into an organic solvent.

-

Purification: The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography, to yield the desired chiral alcohol.

Applications in Synthesis

The CBS reduction using this compound is a powerful tool in the synthesis of a wide range of chiral molecules. Its applications include the enantioselective synthesis of:

This methodology has been instrumental in the industrial-scale synthesis of various pharmaceutical agents and natural products.

This guide provides a foundational understanding of this compound and its application in asymmetric synthesis. For specific applications, further optimization of the reaction conditions may be necessary to achieve the desired yield and enantioselectivity.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

- 7. york.ac.uk [york.ac.uk]

The Role of Lewis Acids in the Activation of CBS Catalysts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Corey-Bakshi-Shibata (CBS) catalyst is a cornerstone of asymmetric synthesis, enabling the enantioselective reduction of prochiral ketones and facilitating a range of other important chemical transformations. The efficacy of the CBS catalyst is profoundly influenced by the presence of Lewis acids, which act as crucial activators, significantly enhancing both the rate and enantioselectivity of the catalyzed reactions. This technical guide provides an in-depth exploration of the pivotal role of Lewis acids in activating the CBS catalyst. We will delve into the fundamental activation mechanism, present comparative data on the effects of various Lewis acids, provide detailed experimental protocols for key reactions, and visualize the underlying mechanistic pathways.

The Core Principle: Dual Activation by Lewis Acids

The remarkable catalytic activity of the oxazaborolidine-based CBS catalyst stems from a sophisticated mechanism of dual activation, which is orchestrated by a Lewis acid.[1][2] In the classic CBS reduction, the borane (B79455) (BH₃) reagent itself plays the dual role of both the hydride source and the primary Lewis acid activator.

The activation process begins with the coordination of the Lewis acid to the lone pair of electrons on the nitrogen atom of the oxazaborolidine ring.[2] This coordination event has a profound electronic effect on the catalyst. By withdrawing electron density from the nitrogen atom, the Lewis acid significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[1][2]

This electronically "supercharged" boron atom is now a much more potent Lewis acid, capable of strongly coordinating to the carbonyl oxygen of the ketone substrate. This coordination polarizes the carbonyl group, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.

Simultaneously, the Lewis acid, now complexed to the CBS catalyst, is positioned in close proximity to the coordinated ketone. In the case of borane, this proximity facilitates the intramolecular transfer of a hydride ion to the carbonyl carbon through a highly organized, six-membered transition state.[2] This intricate arrangement is the key to the high degree of enantioselectivity observed in CBS-catalyzed reductions.

This fundamental principle of Lewis acid activation extends beyond borane. A variety of other Lewis acids have been successfully employed to activate the CBS catalyst for a broader range of transformations, most notably in enantioselective Diels-Alder reactions. In these cases, strong Lewis acids such as aluminum bromide (AlBr₃) and tin(IV) chloride (SnCl₄) coordinate to the CBS catalyst, dramatically increasing its Lewis acidity and enabling it to effectively catalyze [4+2] cycloaddition reactions.[3][4]

Visualizing the Activation Mechanism

The following diagram illustrates the general mechanism of Lewis acid activation of the CBS catalyst in the context of a ketone reduction.

Figure 1: General mechanism of Lewis acid activation of the CBS catalyst for ketone reduction.

Comparative Analysis of Lewis Acids in CBS-Catalyzed Reactions

The choice of Lewis acid can have a dramatic impact on the outcome of a CBS-catalyzed reaction, influencing reaction rates, yields, and, most critically, the degree of enantioselectivity. While borane (in the form of BH₃·THF or BH₃·SMe₂) is the archetypal Lewis acid for CBS reductions, a range of other Lewis acids have been explored, particularly for expanding the scope of the CBS catalyst to other reaction classes.

Enantioselective Ketone Reduction

In the realm of enantioselective ketone reductions, variations in the borane source can lead to modest differences in performance. However, the fundamental mechanism remains the same. The primary role of the Lewis acid is to activate the CBS catalyst as previously described.

| Ketone Substrate | Lewis Acid (Borane Source) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Acetophenone | BH₃·THF | >95 | 97 (R) | [5] |

| α-Tetralone | BH₃·THF | 98 | 96 (R) | [5] |

| 1-Indanone | BH₃·THF | 95 | 94 (R) | [5] |

| 4-Chromanon | BH₃·THF | 99 | 98 (S) | [5] |

Table 1: Representative examples of enantioselective ketone reduction using the CBS catalyst with BH₃·THF as the Lewis acid activator.

Enantioselective Diels-Alder Reactions

The utility of the CBS catalyst can be extended to enantioselective Diels-Alder reactions by employing stronger Lewis acids. In this context, the Lewis acid activates the oxazaborolidine, which then acts as a chiral Lewis acid catalyst to activate the dienophile. Studies have shown that both the nature of the Lewis acid and the structure of the CBS catalyst are critical for achieving high levels of stereocontrol.

A study by Nödling et al. investigated the effect of various Lewis acids on the CBS-catalyzed Diels-Alder reaction between 2-methoxy-1,4-naphthoquinone (B1202248) and cyclopentadiene.[3] Their findings highlight the superior performance of AlBr₃ and the unexpectedly high reactivity of the SnCl₄-CBS adduct.

| Lewis Acid | Rate Constant (k_DA) [10⁻³ L mol⁻¹ s⁻¹] | Reference |

| None | ~0 | [3] |

| B(C₆F₅)₃ | 0.2 | [3] |

| TiCl₄ | 1.1 | [3] |

| AlCl₃ | 2.5 | [3] |

| SnCl₄ | 12.1 | [3] |

| AlBr₃ | 13.5 | [3] |

Table 2: Comparison of rate constants for the Diels-Alder reaction with different Lewis acid activators.[3]

Experimental Protocols

General Protocol for the Enantioselective Reduction of a Prochiral Ketone using the CBS Catalyst and Borane

This protocol is a general guideline for the enantioselective reduction of a prochiral ketone, such as acetophenone, using the (R)-2-Methyl-CBS-oxazaborolidine catalyst.

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1.0 M solution in toluene)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Prochiral ketone (e.g., acetophenone)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Catalyst Activation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 eq.). Cool the flask to 0 °C in an ice bath. To this solution, add the borane-THF complex (e.g., 0.1 eq.) dropwise via syringe. Stir the mixture at 0 °C for 15 minutes to ensure the formation of the active catalyst complex.

-

Substrate Addition: In a separate flame-dried flask, dissolve the prochiral ketone (1.0 eq.) in anhydrous THF. Cool this solution to the desired reaction temperature (typically between -78 °C and room temperature, depending on the substrate).

-

Reduction Reaction: Slowly add the solution of the ketone to the pre-formed active catalyst solution via cannula or syringe. After the addition is complete, add the remaining borane-THF solution (typically 0.6-1.0 eq.) dropwise to the reaction mixture, maintaining the desired temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching the Reaction: Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at the reaction temperature. This will decompose any excess borane.

-

Work-up: Allow the reaction mixture to warm to room temperature. Add 1 M hydrochloric acid and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification and Analysis: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the chiral alcohol can be determined by chiral HPLC or GC analysis.

General Protocol for the Enantioselective Diels-Alder Reaction Catalyzed by a Lewis Acid-Activated CBS Catalyst

This protocol provides a general framework for conducting an enantioselective Diels-Alder reaction using a Lewis acid-activated CBS catalyst.

Materials:

-

(S)-2-Methyl-CBS-oxazaborolidine (or other appropriate CBS catalyst)

-

Lewis acid (e.g., AlBr₃, SnCl₄) as a solution in a suitable anhydrous solvent (e.g., dichloromethane)

-

Dienophile (e.g., methacrolein, N-acryloyloxazolidinone)

-

Diene (e.g., cyclopentadiene, isoprene)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Catalyst Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the CBS catalyst (e.g., 0.1 eq.) dissolved in anhydrous dichloromethane. Cool the solution to -78 °C.

-

Lewis Acid Activation: To the cooled CBS catalyst solution, add the Lewis acid solution (e.g., 0.1 eq. of AlBr₃ in CH₂Cl₂) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the activated chiral Lewis acid complex.

-

Dienophile Addition: Add the dienophile (1.0 eq.) to the activated catalyst solution and stir for an additional 15 minutes at -78 °C.

-

Diene Addition: Add the diene (typically in excess, e.g., 2-3 eq.) to the reaction mixture at -78 °C.

-

Reaction and Monitoring: Allow the reaction to proceed at -78 °C, monitoring its progress by TLC or GC. The reaction time will vary depending on the substrates and Lewis acid used.

-

Quenching and Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.

-

Purification and Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess of the Diels-Alder adduct is determined by chiral HPLC or GC analysis.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Enantioselective Ketone Reduction

Figure 2: Experimental workflow for a typical CBS-catalyzed enantioselective ketone reduction.

Logical Relationship in Lewis Acid Activation for Diels-Alder Reactions

Figure 3: Logical flow of Lewis acid activation in a CBS-catalyzed Diels-Alder reaction.

Conclusion

Lewis acids are indispensable activators for the Corey-Bakshi-Shibata catalyst, unlocking its full potential for a range of asymmetric transformations. The coordination of a Lewis acid to the nitrogen atom of the oxazaborolidine ring triggers a cascade of electronic effects that dramatically enhance the catalyst's Lewis acidity, leading to efficient activation of the substrate. While borane reagents are the classic activators for enantioselective ketone reductions, the use of stronger Lewis acids has expanded the utility of the CBS catalyst to other important reactions, such as the Diels-Alder cycloaddition. The careful selection of the Lewis acid, in conjunction with the specific CBS catalyst and reaction conditions, is paramount for achieving optimal results in terms of both chemical yield and enantioselectivity. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the effective application of this powerful catalytic system.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4. | Semantic Scholar [semanticscholar.org]

- 4. Lewis Acids as Activators in CBS-Catalysed Diels-Alder Reactions: Distortion Induced Lewis Acidity Enhancement of SnCl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. york.ac.uk [york.ac.uk]

The Pivotal Role of Oxazaborolidine Catalysts in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Among the arsenal (B13267) of tools available to the synthetic chemist, oxazaborolidine catalysts have emerged as a powerful and versatile class for achieving high levels of stereocontrol in a variety of chemical transformations. This technical guide provides a comprehensive overview of the discovery, core principles, applications, and experimental methodologies associated with oxazaborolidine catalysis, with a focus on their role in the asymmetric reduction of prochiral ketones and imines, as well as in carbon-carbon bond-forming reactions.

Discovery and Genesis: A Tale of Two Pioneers

The development of oxazaborolidine catalysts is a landmark achievement in asymmetric catalysis, primarily attributed to the foundational work of Shinichi Itsuno and the subsequent groundbreaking advancements by E.J. Corey.

In 1981, Itsuno and his colleagues reported the use of chiral alkoxy-amine-borane complexes for the enantioselective reduction of achiral ketones to chiral alcohols.[1] This initial work demonstrated the potential of chiral boron-based reagents to induce asymmetry.

A few years later, in 1987, E.J. Corey, along with Raman K. Bakshi and Saizo Shibata, significantly advanced this concept by developing a more efficient and highly enantioselective catalytic system.[1] They demonstrated that the reaction between a chiral amino alcohol and borane (B79455) (BH₃) generated a stable five-membered heterocyclic compound, an oxazaborolidine. These catalysts, when used in small quantities, could rapidly and efficiently catalyze the reduction of prochiral ketones by a stoichiometric borane source, such as borane-tetrahydrofuran (B86392) (BH₃•THF) or borane-dimethyl sulfide (B99878) (BH₃•SMe₂).[1] This catalytic process became widely known as the Corey-Bakshi-Shata (CBS) reduction, a testament to its discoverers.[2]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism of Enantioselectivity

The remarkable enantioselectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state. The mechanism, elucidated by Corey and his team, involves a series of coordinated steps that create a highly ordered chiral environment for the hydride transfer.[1][3]

The catalytic cycle can be summarized as follows:

-

Catalyst Activation: The cycle begins with the coordination of a borane molecule to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor.[1][4]

-

Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex.[5] Steric interactions between the substituents on the ketone and the chiral framework of the catalyst dictate that the ketone coordinates in a specific orientation, with the larger substituent pointing away from the bulky groups on the catalyst.[4]

-

Intramolecular Hydride Transfer: This pre-organization of the ketone within the chiral pocket of the catalyst sets the stage for a highly stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon. This occurs through a six-membered, chair-like transition state.[3]

-

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, releasing the chiral alcohol upon workup, and regenerating the oxazaborolidine catalyst, which can then enter another catalytic cycle.[5]

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Significance and Applications in Drug Development and Natural Product Synthesis

The CBS reduction and related oxazaborolidine-catalyzed reactions have had a profound impact on organic synthesis, enabling the efficient and scalable production of enantiomerically pure compounds. This has been particularly transformative in the pharmaceutical industry, where the biological activity of a drug is often dependent on a single enantiomer.

Notable applications include the synthesis of key chiral intermediates for various drugs, such as carbonic anhydrase inhibitors used to treat glaucoma, and components of antiviral and antidepressant medications.[1] The predictability and high enantioselectivity of the CBS reduction make it a reliable tool in the total synthesis of complex natural products, including alkaloids, terpenes, and prostaglandins.[3]

Quantitative Data on Enantioselectivity

The efficacy of oxazaborolidine catalysts is best illustrated by the high enantiomeric excess (ee) values achieved in various transformations. The following tables summarize representative data for the asymmetric reduction of ketones and imines, as well as for the Diels-Alder reaction.

Asymmetric Reduction of Prochiral Ketones

| Ketone Substrate | Catalyst | Borane Source | Yield (%) | ee (%) |

| Acetophenone | (S)-Methyl-CBS | BH₃•THF | 97 | 97 |

| Propiophenone | (S)-Methyl-CBS | BH₃•THF | 98 | 96 |

| 1-Tetralone | (S)-Methyl-CBS | BH₃•THF | 95 | 98 |

| 2-Butanone | (S)-Methyl-CBS | BH₃•THF | - | 78 |

| Cyclohexyl methyl ketone | (S)-Methyl-CBS | BH₃•THF | - | 89 |

| α,β-Unsaturated Ketone | (S)-Methyl-CBS | BH₃•THF | 95 | 95 |

Data compiled from various sources.

Asymmetric Reduction of Prochiral Imines and Ketimines

| Imine/Ketimine Substrate | Catalyst | Reducing Agent | Yield (%) | ee (%) |

| N-Phenylacetophenone imine | (S)-Methyl-CBS | BH₃•THF | 69 | 87 |

| N-Phenylacetophenone imine | (S)-Methyl-CBS | Catecholborane | 98 | 47 |

| Cyclic Ketimine | Spiroborate ester | BH₃•THF | 95 | 95 |

Data compiled from various sources, demonstrating the influence of the reducing agent on enantioselectivity.

Asymmetric Diels-Alder Reaction

| Diene | Dienophile | Catalyst | Yield (%) | ee (%) |

| Cyclopentadiene | Methacrolein | (R)-Tolyl-CBS + HOTf | 95 | 94 (exo) |

| Isoprene | Methacrolein | (R)-Tolyl-CBS + HOTf | 90 | 91 |

| 2,3-Dimethyl-1,3-butadiene | Acryloyl oxazolidinone | (R)-Tolyl-CBS + HOTf | 96 | 95 |

Data for Brønsted acid-activated oxazaborolidine catalysts.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of a common oxazaborolidine catalyst and a general procedure for its use in the asymmetric reduction of a ketone.

Preparation of (S)-2-Methyl-CBS-oxazaborolidine

This protocol describes the synthesis of a stable, solid B-methylated oxazaborolidine catalyst.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol

-

Methylboronic acid

-

Dean-Stark trap

-

Standard glassware for reflux under an inert atmosphere

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in a 1:1 molar ratio.

-

Add toluene to the flask to create a suspension.

-

Heat the mixture to reflux under a nitrogen or argon atmosphere.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.

-

After the theoretical amount of water has been collected, allow the reaction mixture to cool to room temperature.

-

Remove the toluene under reduced pressure to yield the solid this compound.

-

The solid catalyst can be stored under an inert atmosphere for future use.

General Protocol for the Asymmetric Reduction of a Prochiral Ketone (CBS Reduction)

This protocol outlines a general procedure for the in-situ generation of the catalyst and its immediate use in a ketone reduction.

Materials:

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol (catalyst precursor)

-

Borane-tetrahydrofuran complex (BH₃•THF), 1.0 M solution

-

Prochiral ketone (substrate)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

3 M Hydrochloric acid (for quenching)

-

Diethyl ether (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, two-neck round-bottom flask under a nitrogen or argon atmosphere, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (typically 5-10 mol% relative to the ketone).

-

Add anhydrous THF to dissolve the amino alcohol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BH₃•THF solution (approximately 1 equivalent relative to the amino alcohol) to the flask with stirring. Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the oxazaborolidine catalyst.

-

In a separate flask, prepare a solution of the prochiral ketone in anhydrous THF.

-

Cool the catalyst solution to the desired reaction temperature (often between -78 °C and room temperature, depending on the substrate).

-

Add the ketone solution dropwise to the catalyst solution over a period of 30-60 minutes.

-

Slowly add the remaining BH₃•THF solution (typically 0.6-1.0 equivalents relative to the ketone) to the reaction mixture.

-

Stir the reaction at the chosen temperature until the starting ketone is consumed, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C.

-

Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 times).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the solution and concentrate under reduced pressure to obtain the crude chiral alcohol.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Experimental Workflow for CBS Reduction.

Conclusion

Oxazaborolidine catalysts have proven to be indispensable tools in asymmetric synthesis, enabling the efficient and highly selective preparation of chiral molecules. The Corey-Bakshi-Shibata reduction, in particular, stands as a robust and reliable method for the synthesis of chiral alcohols, with broad applications in both academic research and industrial-scale production. The continued development of new generations of these catalysts and the expansion of their applications to other transformations ensure that oxazaborolidines will remain at the forefront of asymmetric catalysis for the foreseeable future.

References

An In-depth Technical Guide to the Safe Handling of Borane Complexes and CBS Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical information for the handling of borane (B79455) complexes and Corey-Bakshi-Shibata (CBS) reagents. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work.

Introduction to Borane Complexes and CBS Reagents

Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethyl sulfide (B99878) (BH₃-SMe₂), are versatile reducing agents widely employed in organic synthesis. They offer excellent selectivity for the reduction of various functional groups, including aldehydes, ketones, carboxylic acids, and amides.[1][2] CBS reagents are chiral oxazaborolidines that catalyze the enantioselective reduction of ketones by borane complexes, a reaction of significant importance in the synthesis of chiral alcohols for drug development.[3][4]

Despite their utility, these reagents are hazardous and demand strict safety precautions. They are typically flammable, reactive with water and air, and can release flammable and toxic gases.[5] This document outlines the essential safety measures, handling protocols, and emergency procedures required for the safe utilization of these powerful chemical tools.

Hazard Identification and Quantitative Safety Data

A thorough understanding of the hazards associated with borane complexes and their solvents is the foundation of safe laboratory practice. The primary hazards include flammability, reactivity with water and air, and potential toxicity.[6][7]

Table 1: Quantitative Safety Data for Common Borane Complexes

| Property | Borane-Tetrahydrofuran Complex (1M in THF) | Borane-Dimethyl Sulfide Complex | Diborane (Evolved Gas) |

| CAS Number | 14044-65-6 | 13292-87-0 | 19287-45-7 |

| Appearance | Colorless liquid[8] | Clear liquid[5] | Colorless gas[9] |

| Flash Point | -17 °C (1.4 °F) (closed cup) | -1 °C (30 °F)[2] | -90 °C (-130 °F) |

| Density | ~0.898 g/mL at 25 °C[8] | 0.801 g/mL at 25 °C | 0.96 (air = 1.0) |

| Boiling Point | ~66 °C (THF)[1] | ~44 °C (decomposition)[2] | -92.5 °C |

| Toxicity Data | THF: LD50 (oral, rat) = 1650 mg/kg[10] | LD50 (oral, rat) = 554 mg/kg (for borane-morpholine complex as an analog)[11] | OSHA PEL: 0.1 ppm (8-hr TWA)[9] |

| Autoignition Temp. | Not available | Not available | 38-52 °C (100-125 °F)[12] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling borane complexes and CBS reagents to prevent exposure through inhalation, skin contact, or eye contact.

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are the minimum requirement. A full-face shield worn over safety goggles is required when handling larger quantities or when there is a risk of splashing.

-

Skin Protection: A flame-resistant lab coat (e.g., Nomex®) worn over 100% cotton clothing is essential. Synthetic fabrics should be avoided as they can melt and adhere to the skin in a fire.

-

Hand Protection: Double gloving is recommended. An inner pair of nitrile gloves should be worn, with an outer pair of chemical-resistant gloves (e.g., butyl rubber or Viton) over them. Inspect gloves for any signs of damage before use and change them frequently.

-

Respiratory Protection: All handling of these reagents must be conducted in a certified chemical fume hood. In cases of potential exposure above the occupational exposure limit for diborane, a NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary.

Engineering Controls

-

Fume Hood: All manipulations of borane complexes and CBS reagents must be performed in a well-ventilated chemical fume hood with a certified face velocity.

-

Inert Atmosphere: Due to their reactivity with air and moisture, these reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glove box.[13]

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and in good working order in the immediate vicinity of where these reagents are handled.

Experimental Protocols

General Handling and Storage Protocol

-

Preparation: Before starting any work, ensure the fume hood is functioning correctly and the work area is clean and free of clutter. Assemble and dry all glassware and equipment in an oven and cool under a stream of inert gas.

-

Inert Atmosphere: Purge the reaction vessel and transfer lines with a dry, inert gas (nitrogen or argon).

-

Reagent Transfer: Transfer borane complexes and CBS reagents using a syringe or cannula under a positive pressure of inert gas.

-

Storage: Store all borane complexes and CBS reagents in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[14][15] Borane-THF solutions should be refrigerated (2-8°C) to maintain stability. All containers should be tightly sealed under an inert atmosphere.

Quenching Protocol for Excess Borane Reagents

Quenching of borane complexes is an exothermic process that generates flammable hydrogen gas. This procedure must be performed with extreme caution in a fume hood.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slow Addition of Protic Solvent: While stirring vigorously, slowly add a less reactive protic solvent such as methanol (B129727) or isopropanol (B130326) dropwise to the cooled reaction mixture. The addition rate should be controlled to manage the rate of gas evolution.

-

Stirring: After the initial effervescence subsides, continue stirring the mixture at 0 °C for at least 30 minutes to ensure complete quenching of the excess borane.

-

Aqueous Quench: Slowly and carefully add water or a dilute aqueous acid (e.g., 1 M HCl) to the reaction mixture to hydrolyze any remaining boron species.

-

Workup: Proceed with the standard aqueous workup for your specific reaction.

Waste Disposal Protocol

-

Quenching: All waste containing residual borane complexes must be quenched using the protocol described in section 5.2 before disposal.

-

Neutralization: The resulting aqueous solution should be neutralized to a pH between 6 and 8.

-

Collection: Collect the neutralized aqueous waste in a designated, properly labeled hazardous waste container.

-

Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[16][17] Never pour borane-containing waste down the drain.[7]

Emergency Procedures

Spill Response

-

Assess the Spill: Determine the identity and quantity of the spilled material. If the spill is large or involves a highly concentrated solution, evacuate the area immediately.

-

Alert Personnel: Notify others in the laboratory and your supervisor.

-

Isolate the Area: Restrict access to the spill area.

-

Contain the Spill: If it is safe to do so, contain the spill using a spill kit containing absorbent materials like vermiculite (B1170534) or sand. Do not use combustible materials.

-

Neutralize (if applicable): For small spills, cautiously and slowly add a quenching agent (e.g., isopropanol) from the perimeter of the spill inwards.

-

Clean Up: Once the reaction has ceased, absorb the residue with an inert absorbent material and place it in a sealed container for hazardous waste disposal.

-

Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to your institution's EHS office.[18][19][20]

First Aid

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]

Mandatory Visualizations

The following diagrams illustrate key workflows for the safe handling of borane complexes and CBS reagents.

References

- 1. media.msanet.com [media.msanet.com]

- 2. Borane-dimethyl sulfide complex, 94% 25 mL | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. benchchem.com [benchchem.com]

- 8. lookchem.com [lookchem.com]

- 9. nj.gov [nj.gov]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]

- 15. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]

- 16. rtong.people.ust.hk [rtong.people.ust.hk]

- 17. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]

- 18. actenviro.com [actenviro.com]

- 19. hse.gov.uk [hse.gov.uk]

- 20. Emergency Chemical Spill Response Plan | Enva [enva.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Ketone Reduction using the Corey-Bakshi-Shibata (CBS) Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective reduction of prochiral ketones to chiral secondary alcohols utilizing the Corey-Bakshi-Shibata (CBS) catalyst. This method is renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome, making it a valuable tool in the synthesis of chiral intermediates for pharmaceuticals and other fine chemicals.[1][2][3]

Introduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful chemical reaction that facilitates the asymmetric reduction of a wide array of ketones.[3] The reaction typically employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, in the presence of a borane (B79455) reducing agent, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂).[1][2] The CBS catalyst creates a chiral environment that directs the hydride delivery from the borane to one of the two prochiral faces of the ketone, resulting in the formation of a specific enantiomer of the alcohol product with high enantiomeric excess (e.e.).[2][4] This method is celebrated for its operational simplicity and mild reaction conditions.[2]

Reaction Mechanism

The mechanism of the CBS reduction involves a dual activation strategy where the catalyst activates both the ketone and the borane reducing agent.[5][6]

-

Catalyst-Borane Complex Formation: The borane (BH₃) coordinates to the Lewis basic nitrogen atom of the CBS catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[3][5]

-